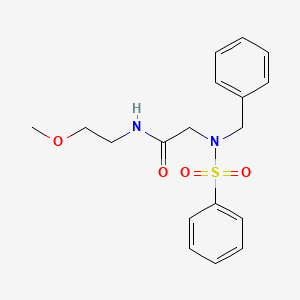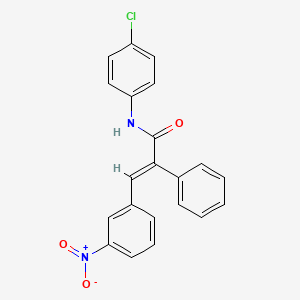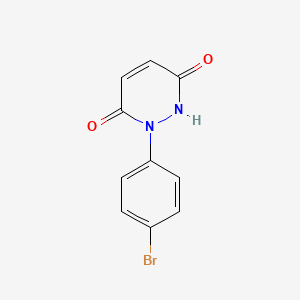![molecular formula C18H20O5 B5125997 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B5125997.png)
2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid, also known as ETC-1002, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of cardiovascular diseases. ETC-1002 has been shown to have a unique mechanism of action that targets multiple pathways involved in lipid metabolism and inflammation, which are both key factors in the development of cardiovascular diseases.
作用机制
2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid has a unique mechanism of action that targets multiple pathways involved in lipid metabolism and inflammation. The compound works by inhibiting the activity of ATP-citrate lyase (ACL), which is an enzyme that plays a key role in the production of fatty acids and cholesterol in the liver. By inhibiting ACL, this compound reduces the production of fatty acids and cholesterol, which leads to a decrease in circulating levels of LDL-cholesterol and triglycerides.
Biochemical and Physiological Effects:
This compound has been shown to have several beneficial effects on lipid metabolism, inflammation, and glucose metabolism. The compound has been shown to reduce circulating levels of LDL-cholesterol and triglycerides, while increasing levels of HDL-cholesterol. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular diseases. Additionally, this compound has been shown to improve glucose metabolism, which may be beneficial in the treatment of diabetes.
实验室实验的优点和局限性
One of the advantages of 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is that it has a unique mechanism of action that targets multiple pathways involved in lipid metabolism and inflammation. This makes it a potentially useful therapeutic agent for the treatment of cardiovascular diseases, which are complex and multifactorial. Additionally, this compound has been shown to have a favorable safety profile in clinical trials.
One limitation of this compound is that it has not yet been approved for clinical use, and further studies are needed to determine its long-term safety and efficacy. Additionally, the optimal dosing and administration of this compound have not yet been established.
未来方向
There are several potential future directions for the development of 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid as a therapeutic agent for the treatment of cardiovascular diseases. One direction is to further investigate the mechanism of action of this compound and its effects on lipid metabolism and inflammation. This may lead to the development of more potent and selective inhibitors of ACL.
Another direction is to investigate the potential use of this compound in combination with other therapeutic agents for the treatment of cardiovascular diseases. For example, this compound may be used in combination with statins or other lipid-lowering agents to achieve greater reductions in circulating levels of LDL-cholesterol and triglycerides.
Finally, further studies are needed to determine the long-term safety and efficacy of this compound in clinical trials. If the compound is found to be safe and effective, it may become a valuable therapeutic agent for the treatment of cardiovascular diseases.
合成方法
2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is synthesized through a multi-step process that involves the conversion of commercially available starting materials into the final product. The synthesis of this compound has been described in detail in several scientific publications, and the process is well-established and reproducible.
科学研究应用
2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid has been extensively studied in preclinical and clinical trials for its potential use as a therapeutic agent for the treatment of cardiovascular diseases. The compound has been shown to have beneficial effects on lipid metabolism, inflammation, and glucose metabolism, which are all key factors in the development of cardiovascular diseases.
属性
IUPAC Name |
2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-3-11-8-14-12-6-4-5-7-13(12)18(21)23-16(14)9-15(11)22-10(2)17(19)20/h8-10H,3-7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUPDIIYFYUVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C(=O)O)OC(=O)C3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5125915.png)
![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5125933.png)


![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B5125954.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5125957.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-fluorobenzamide](/img/structure/B5125970.png)

![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[4-(2-pyrimidinyloxy)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125999.png)
![2-[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5126007.png)
![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5126012.png)

![N,N-diethyl-2-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}ethanamine](/img/structure/B5126030.png)
![4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5126033.png)